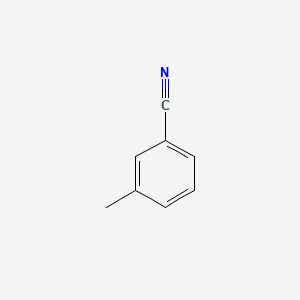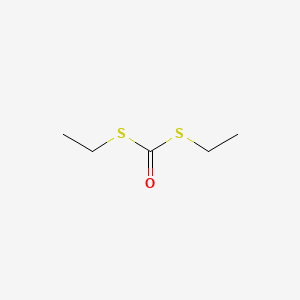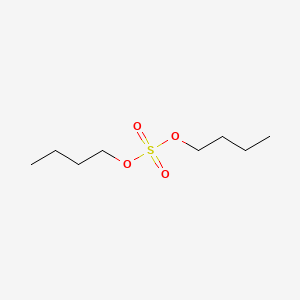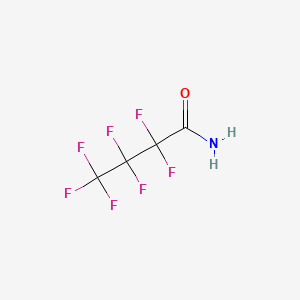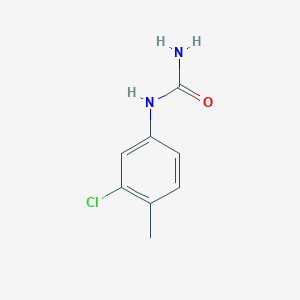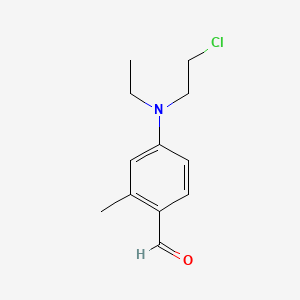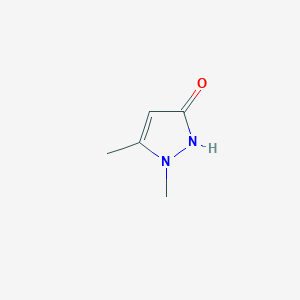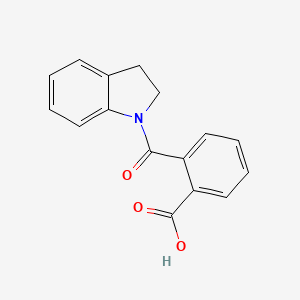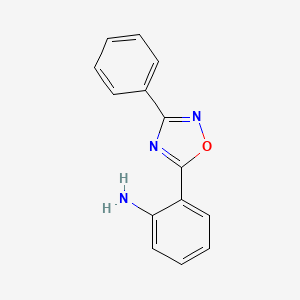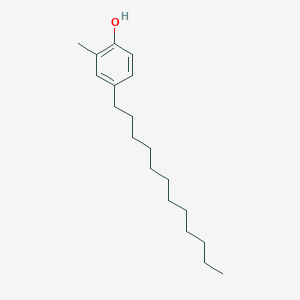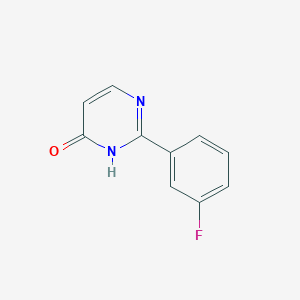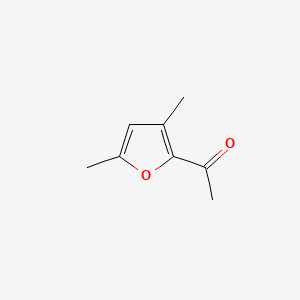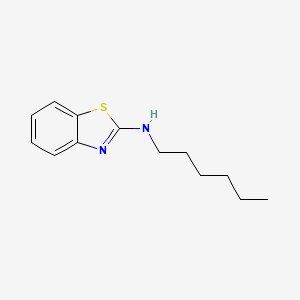
5-phenyl-1H-pyrazin-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Research
5-phenyl-1H-pyrazin-2-one derivatives have been synthesized and studied for their potential in cancer treatment. For example, a study by Lv et al. (2012) synthesized 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. These compounds, particularly one named 5j, showed selective inhibition of H322 lung cancer cells by inducing apoptosis, especially in cells containing a mutated p53 gene (Lv et al., 2012). Another study by Zheng et al. (2011) synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibition of growth in A549 and H322 lung cancer cells (Zheng et al., 2011).
Antibacterial and Antioxidant Properties
Compounds derived from 5-phenyl-1H-pyrazin-2-one have shown promise in antibacterial and antioxidant applications. A study by Kitawat and Singh (2014) developed novel substituted 2-pyrazoline derivatives with pyrazine moieties, which demonstrated significant antibacterial activities against various strains and antioxidant activities as assessed by a DPPH free radical method (Kitawat & Singh, 2014).
Antimycobacterial Activity
5-phenyl-1H-pyrazin-2-one derivatives have also been studied for their activity against mycobacterial infections. Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides with varying substituents and tested them against Mycobacterium tuberculosis and other strains. Many of these compounds showed significant activity against M. tuberculosis (Zítko et al., 2013).
Spectroscopic Analysis
Studies involving 5-phenyl-1H-pyrazin-2-one derivatives have also focused on spectroscopic properties, contributing to advancements in chemical analysis techniques. For instance, Zheng et al. (2011) investigated the fluorescent properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, offering insights into UV-vis absorption and fluorescence spectroscopy (Zheng et al., 2011).
Structural and Theoretical Studies
Research into the structure and theory of 5-phenyl-1H-pyrazin-2-one derivatives is also ongoing. Studies like that by Viveka et al. (2016), which focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, provided valuable information on molecular structure, spectroscopy, and theoretical models (Viveka et al., 2016).
Propriétés
IUPAC Name |
5-phenyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVFXUMEAYBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344721 | |
| Record name | 5-phenyl-1H-pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1H-pyrazin-2-one | |
CAS RN |
25844-72-8 | |
| Record name | 5-phenyl-1H-pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

